2-Methoxy-D3-ethanol

描述

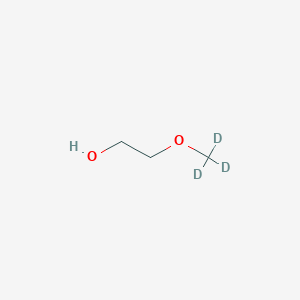

2-Methoxy-D3-ethanol is a deuterated form of 2-Methoxyethanol, an organic compound with the chemical formula C3H8O2. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. The deuterated version, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms.

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxy-D3-ethanol can be synthesized through the nucleophilic attack of deuterated methanol (CD3OH) on protonated ethylene oxide (C2H4O) followed by proton transfer. The reaction typically occurs under acidic conditions to facilitate the nucleophilic attack and subsequent proton transfer.

Industrial Production Methods

Industrial production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The process includes the careful handling of deuterated methanol and ethylene oxide under controlled conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-Methoxy-D3-ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methoxyacetic acid.

Reduction: It can be reduced to form 2-methoxyethanol.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

Oxidation: Methoxyacetic acid.

Reduction: 2-Methoxyethanol.

Substitution: Various substituted ethers depending on the nucleophile used.

科学研究应用

Chemical Properties and Overview

2-Methoxy-D3-ethanol has the molecular formula and is characterized by its ether-like odor and miscibility with water. It is commonly used as a solvent due to its ability to dissolve a wide range of chemical compounds. The compound is particularly notable for its isotopic labeling, which enhances its utility in various analytical techniques.

Analytical Chemistry

2.1 Mass Spectrometry

One of the primary applications of this compound is in mass spectrometry, where it serves as an internal standard for quantifying various biological and chemical substances. Its isotopic labeling allows for precise measurements in complex mixtures. For instance, studies have demonstrated its effectiveness in the analysis of steroids and other biomolecules, enhancing the accuracy of quantification methods such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) .

Table 1: Applications in Mass Spectrometry

| Application Area | Methodology | Purpose |

|---|---|---|

| Endocrine Analysis | LC-MS/MS | Quantification of hormones |

| Therapeutic Drug Monitoring | LC-MS/MS | Measurement of drug levels |

| Forensic Toxicology | Mass Spectrometry | Detection of drugs of abuse |

Biomedical Research

3.1 Drug Development

In drug development, this compound is utilized for metabolic studies and pharmacokinetic evaluations. Its isotopic labeling facilitates tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs within biological systems. Research has shown that using deuterated compounds can lead to improved stability and reduced metabolic rates, which are advantageous in developing therapeutic agents .

3.2 Toxicology Studies

The compound's role extends to toxicological assessments where it aids in understanding the metabolic pathways and potential toxic effects of various substances. Studies have indicated that this compound can be used to trace metabolic products in animal models, providing insights into the safety profiles of new drugs .

Environmental Studies

4.1 Pollution Monitoring

In environmental science, this compound is employed as a tracer in pollution studies. Its unique isotopic signature allows researchers to track contamination sources and understand pollutant behavior in ecosystems. This application is critical for developing remediation strategies for polluted sites .

4.2 Atmospheric Research

Recent studies have identified this compound in atmospheric samples, contributing to research on organic compounds' roles in climate change and air quality . Its detection helps scientists assess the impact of human activity on atmospheric chemistry.

Case Studies

5.1 Clinical Research Example

A notable case study involved using this compound as an internal standard in a clinical trial assessing hormone levels in patients undergoing treatment for endocrine disorders. The study utilized LC-MS/MS techniques to quantify steroid hormones accurately, demonstrating improved precision due to the deuterated standard .

5.2 Environmental Impact Assessment

Another case study focused on using this compound as a tracer in a river system affected by industrial discharge. Researchers tracked the compound's movement through the waterway to understand better how pollutants disperse and degrade over time, informing local environmental policies .

作用机制

The mechanism of action of 2-Methoxy-D3-ethanol involves its metabolism to methoxyacetic acid, which is the active metabolite responsible for its biological effects. The compound is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is further oxidized to methoxyacetic acid. This metabolite can enter the Krebs cycle, where it forms methoxy citrate, affecting cellular metabolism.

相似化合物的比较

2-Methoxy-D3-ethanol is similar to other glycol ethers such as:

2-Methoxyethanol: The non-deuterated form, used for similar applications but without the benefits of deuterium labeling.

Ethylene glycol monomethyl ether: Another glycol ether with similar solvent properties.

Methyl cellosolve: Used in similar industrial applications but differs in its specific chemical structure and properties.

The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful for tracing studies and understanding reaction mechanisms in scientific research.

生物活性

2-Methoxy-D3-ethanol, a deuterated form of methoxyethanol, has garnered attention in scientific research due to its unique properties and biological activities. This article reviews its synthesis, biological mechanisms, and potential applications based on diverse sources.

This compound is characterized by the presence of deuterium, which enhances its utility in tracing metabolic pathways. It is synthesized through various organic reactions, serving as a solvent and reagent in chemical processes. Its chemical structure allows it to undergo metabolic transformations, primarily converting into methoxyacetic acid, the active metabolite responsible for its biological effects.

The biological activity of this compound is largely attributed to its metabolism. Upon administration, it is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is then oxidized to methoxyacetic acid. This metabolite participates in the Krebs cycle, influencing cellular metabolism and potentially affecting various physiological functions .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : It has been investigated for its antimicrobial properties, particularly against various bacterial strains. The active metabolite methoxyacetic acid exhibits significant antimicrobial effects, making it a candidate for developing new antimicrobial agents .

- Toxicity Studies : Toxicological assessments have revealed that this compound can induce cellular toxicity at certain concentrations. Studies have shown that it affects cell viability in various models, indicating a need for careful dosage management in therapeutic applications .

- Developmental Toxicity : Research indicates that methoxyacetic acid can lead to embryotoxic effects in animal models. This raises concerns about its safety profile during pregnancy and necessitates further investigation into its developmental impacts .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

- Cell-Based Assays : In vitro studies using HL-60 cells demonstrated that derivatives of vitamin D3 with similar alkoxy substitutions showed varying degrees of differentiation-inducing activity. This suggests that this compound may influence cellular differentiation pathways .

- Toxicological Evaluations : A comprehensive study on the effects of ethylene glycol ethers, including this compound, reported dose-dependent toxicity in rodent models. Significant findings included decreased body weight and organ weight alterations following prolonged exposure .

- Metabolic Pathway Tracing : Research utilizing deuterated compounds like this compound has provided insights into metabolic pathways involving glycol ethers. These studies highlight the compound's role in tracing metabolic fates and understanding biochemical interactions within cells .

Table 1: Biological Effects of this compound

Table 2: Metabolic Pathways

| Metabolite | Pathway Description | Role in Biology |

|---|---|---|

| Methoxyacetaldehyde | Intermediate formed from this compound | Precursor to methoxyacetic acid |

| Methoxyacetic acid | Active metabolite | Influences cellular metabolism |

属性

IUPAC Name |

2-(trideuteriomethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。